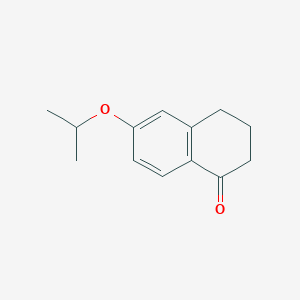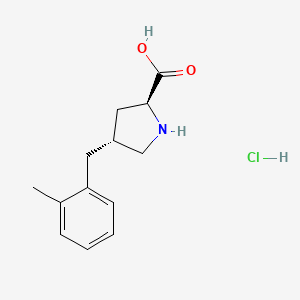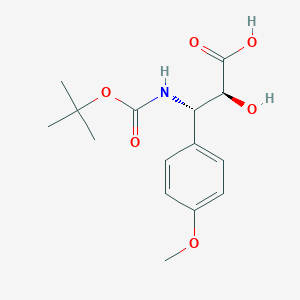
4-(1,2,3-噻二唑-4-基)苯甲醛
描述
“4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,2,3-thiadiazol-4-yl group . The compound has a molecular weight of 190.22 Da . More detailed structural information can be obtained through spectroscopic methods such as NMR .
Chemical Reactions Analysis
The specific chemical reactions involving “4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” are not detailed in the retrieved papers .
Physical and Chemical Properties Analysis
“4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” is predicted to have a boiling point of 363.0±44.0 °C and a density of 1.336±0.06 g/cm3 . Its pKa is predicted to be -4.69±0.27 .
科学研究应用
- 4,7-二溴苯并[d][1,2,3]噻二唑,作为异-BT的衍生物,是一种很有前途的起始原料。 其在4,7位上的易溴化使其在太阳能电池和有机电子器件中具有多种应用 .
- 研究人员描述了50多种与电催化制氢相关的4-(7)-取代苯并噻二唑衍生物。 这些化合物在清洁能源应用中具有潜力 .
光伏材料和太阳能电池
电催化制氢
荧光材料和染料敏化太阳能电池(DSSCs)
抗菌活性及肽键替代物
材料合成和聚合物化学
有机发光二极管(OLEDs)
作用机制
Target of Action
1,3,4-thiadiazole derivatives, which include this compound, have been studied for their antimicrobial properties
Mode of Action
It’s known that the structure-activity relationship (sar) of 1,3,4-thiadiazole scaffold indicates that electron-withdrawing group increases the antimicrobial activity . This suggests that the compound may interact with its targets through electron transfer mechanisms, but this is speculative and requires further investigation.
Biochemical Pathways
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives , it’s possible that the compound interferes with essential biochemical pathways in bacteria or fungi, leading to their inhibition or death
Pharmacokinetics
The compound has a predicted boiling point of 3630±440 °C and a predicted density of 1336±006 g/cm3 . These properties may influence its absorption and distribution in the body, but more detailed studies are needed to understand its pharmacokinetics.
Result of Action
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound may lead to the inhibition or death of bacteria or fungi
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde, it’s important to avoid dust formation and ensure adequate ventilation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . These precautions can help ensure the safe handling and effective use of the compound.
属性
IUPAC Name |
4-(thiadiazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-1-3-8(4-2-7)9-6-13-11-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYKKBNXHITUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380091 | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-44-8 | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,3-Benzothiazol-2-yloxymethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B1597099.png)
![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-phenylacetamide](/img/structure/B1597100.png)







![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)
![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

